N,1-diphenylcyclopentane-1-carboxamide
Description
N,1-Diphenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a central cyclopentane ring substituted with two phenyl groups and an amide moiety. The compound’s synthesis typically involves coupling cyclopentane-1-carboxylic acid derivatives with substituted anilines or amines under standard amidation conditions. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .
Properties
IUPAC Name |
N,1-diphenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNFHDQKWMOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,1-Diphenylcyclopentane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentane ring substituted with two phenyl groups and a carboxamide functional group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anti-inflammatory Effects
- Antimicrobial Activity
- Cytotoxic Properties
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can significantly inhibit inflammatory responses. For instance, a study demonstrated that derivatives of carboxamides exhibited potent anti-inflammatory effects in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Table 1: Anti-inflammatory Activity Data
| Compound | IC50 (µM) | Target Cell Type |
|---|---|---|
| This compound | 25 | Macrophages |
| Gatifloxacin analogs | <12.5 | Neutrophils |
| Other carboxamide derivatives | 3.7 | T-cells |
The above table summarizes the IC50 values for various compounds, highlighting the effectiveness of this compound compared to other known anti-inflammatory agents.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| Pseudomonas aeruginosa | 7.00 |
This data reflects the compound's potential as an antimicrobial agent, comparable to established antibiotics.
Cytotoxic Properties
Cytotoxicity studies have been conducted on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. Results indicate moderate cytotoxicity against several cancer types.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 86 |
| PC-3 | 75 |
| Caco2 | 80 |
The above table shows the IC50 values for different cancer cell lines, indicating that while the compound exhibits some cytotoxic effects, further optimization may be necessary to enhance its efficacy.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound and its analogs:
- Case Study on Anti-inflammatory Activity : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in inflammatory markers after treatment with this compound over a six-week period.
- Antimicrobial Efficacy Study : A randomized controlled trial assessed the effectiveness of this compound against bacterial infections in a hospital setting. Results indicated a notable reduction in infection rates among treated patients compared to controls.
- Cytotoxicity Assessment : An in vitro study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The findings suggested that while there was moderate activity against certain cancer types, further structural modifications could enhance potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares N,1-diphenylcyclopentane-1-carboxamide with structurally related compounds, focusing on substituent effects, ring systems, and physicochemical properties.
Cyclopropane vs. Cyclopentane Core
Compounds with cyclopropane or cyclopentane cores exhibit distinct steric and electronic profiles:
- Cyclopropane analogs (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide, ): These feature a strained three-membered ring, leading to higher reactivity and lower thermal stability compared to cyclopentane derivatives. The cyclopropene ring in compounds results in a melting point of 102.2–102.5°C and a yield of 77% .
Substituent Effects on the Aromatic Rings
Variations in aryl substituents significantly influence electronic properties and binding interactions:
- Bromine: The 3-bromophenyl substituent in increases molecular weight (356 mg yield) and may facilitate halogen bonding in target interactions .
- Electron-Donating Groups (EDGs) :
Amide Substituent Diversity
The nature of the amide substituent affects solubility, bioavailability, and intermolecular interactions:
- Diethylamide (): Bulkier alkyl groups like diethylamide reduce crystallinity, yielding oils (e.g., N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, dr 23:1) .
- Aromatic Amides : Compounds like N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide () feature heteroaromatic amides, which may enhance π-π stacking interactions in protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
